molecular formula C15H28O B8581067 2-Pentadecyn-1-ol CAS No. 2834-00-6

2-Pentadecyn-1-ol

Cat. No.: B8581067
CAS No.: 2834-00-6
M. Wt: 224.38 g/mol
InChI Key: PFHRFJSUAGQBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentadecyn-1-ol (CAS: 2834-00-6) is a 15-carbon aliphatic alcohol characterized by a terminal hydroxyl group and a triple bond at the second carbon position (molecular formula: C₁₅H₂₈O; molecular weight: 224.38 g/mol) . It is a viscous liquid with an estimated density of 0.82 g/cm³, a melting point of 38.9°C, and a boiling point of approximately 335.8°C . The compound exhibits notable bioactivity, including antioxidant, anti-inflammatory, and antimicrobial properties, as demonstrated in extracts of brown seaweeds and medicinal orchids .

Properties

CAS No.

2834-00-6

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

pentadec-2-yn-1-ol

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-12,15H2,1H3

InChI Key

PFHRFJSUAGQBFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC#CCO

Canonical SMILES

CCCCCCCCCCCCC#CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Pentadecyn-1-ol with five analogous compounds, focusing on molecular structure, physical properties, and bioactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Melting Point (°C) Biological Activities/Applications
This compound C₁₅H₂₈O 224.38 15-carbon chain; triple bond at C2 335.8 (est.) 38.9 (est.) Antioxidant, anti-inflammatory, antimicrobial
3-Decyn-2-ol C₁₀H₁₈O 154.25 10-carbon chain; triple bond at C3 Not reported Not reported Antimicrobial (hexane extracts)
3-Tetradecyn-1-ol C₁₄H₂₆O 210.36 14-carbon chain; triple bond at C3 Not reported Not reported Not specified (volatile component)
Pentadecanol C₁₅H₃₂O 228.41 15-carbon saturated alcohol Not reported Not reported Industrial surfactant, emulsifier
Dodecan-1-ol C₁₂H₂₆O 186.33 12-carbon saturated alcohol ~259 24 Surfactant, plasticizer
Octyldodecanol C₂₀H₄₀O 296.53 Branched 20-carbon alcohol Not reported Not reported Cosmetic lubricant, plasticizer

Key Differences and Insights

Chain Length and Functional Groups: this compound and 3-Decyn-2-ol share acetylenic (triple bond) functionality but differ in chain length (C15 vs. C10). The longer chain in this compound likely enhances lipid solubility, contributing to its bioactivity in membrane interactions . Pentadecanol (C15 saturated alcohol) lacks the triple bond, resulting in lower rigidity and weaker intermolecular forces compared to this compound. This difference may explain the latter’s higher melting point (38.9°C vs. ~24°C for Dodecan-1-ol) .

However, this compound exhibits broader therapeutic effects (antioxidant, anti-inflammatory), possibly due to its longer chain stabilizing free radical scavenging . D-Mannitol (a six-carbon polyol from ), though structurally distinct, shares antioxidant properties with this compound. However, its hydrophilicity limits membrane permeability compared to the lipophilic this compound .

Physical Properties: The triple bond in this compound increases molecular rigidity, raising its boiling point (~335.8°C) compared to shorter-chain alcohols like Dodecan-1-ol (259°C) . Octyldodecanol’s branched structure reduces crystallinity, making it suitable as a lubricant, whereas this compound’s linear structure favors bioactive interactions .

Applications: this compound is prominent in natural product extracts for therapeutic uses, while Octyldodecanol and Dodecan-1-ol are industrial surfactants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentadecyn-1-ol
Reactant of Route 2
Reactant of Route 2
2-Pentadecyn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.